molecular formula C11H14N4O3 B2504987 3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide CAS No. 843620-60-0

3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide

Cat. No. B2504987
CAS RN: 843620-60-0
M. Wt: 250.258
InChI Key: GNGHFWNKOXCBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide” is a chemical compound with the molecular formula C11H14N4O3 . It’s a member of the indole family, which are aromatic heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring substituted with amino and methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources .

Scientific Research Applications

Antioxidant and Anticholinesterase Properties

Research has demonstrated that indole carbohydrazides, like 3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide, exhibit significant antioxidant properties. These compounds have been tested in various antioxidant determination assays such as DPPH free radical scavenging, ABTS cationic radical decolorization, and cupric reducing antioxidant capacity (CUPRAC) assays. Moreover, their anticholinesterase properties have been evaluated, indicating their potential in biomedical applications related to oxidative stress and neurological disorders (Bingul et al., 2019).

Chemosensor for Metal Ions

A novel derivative of this compound has been developed as a dual chemosensor for detecting Fe+3 and Cu+2 ions. This compound selectively recognizes these metal ions over other examined cations, demonstrating its utility in chemical analysis and environmental monitoring (Şenkuytu et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Various derivatives of indole-2-carbohydrazide have shown promising antimicrobial and anti-inflammatory activities. These compounds have been synthesized and characterized, indicating their potential in developing new pharmaceuticals for treating microbial infections and inflammatory conditions (Narayana et al., 2009).

Antioxidant Properties and Alzheimer's Disease

Selected substituted 2-indolyl carbohydrazides have been studied for their antioxidant properties and are proposed as potential drugs for treating Alzheimer's disease. These compounds are potent hydroxyl radical scavengers and inhibit in vitro lipid peroxidation, highlighting their relevance in neurodegenerative diseases characterized by oxidative stress (Hadjipavlou-Litina et al., 2013).

Safety and Hazards

The safety and hazards associated with “3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide” are not specified in the available resources .

Future Directions

Indole derivatives, such as “3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide”, have diverse biological activities and hold potential for further exploration in the development of new therapeutic agents .

Mechanism of Action

properties

IUPAC Name

3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-17-7-3-5-6(4-8(7)18-2)14-10(9(5)12)11(16)15-13/h3-4,14H,12-13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGHFWNKOXCBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)NN)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.